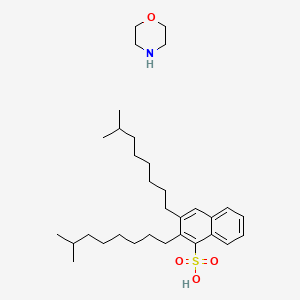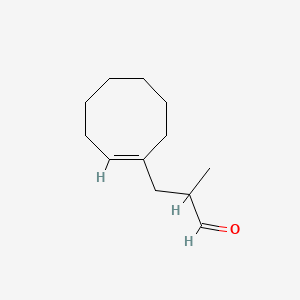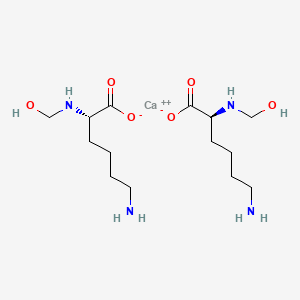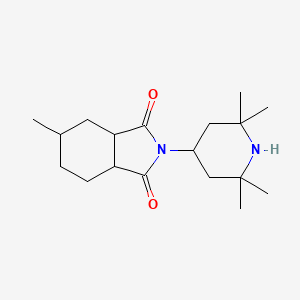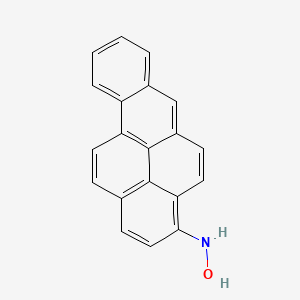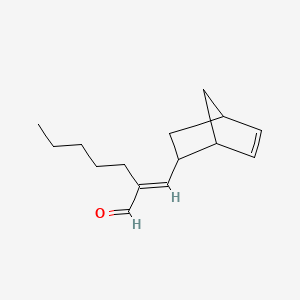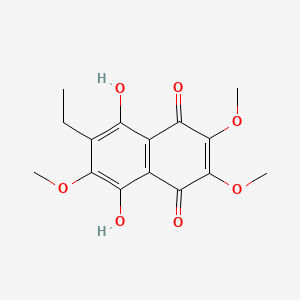
Trimethoxyechinochrome A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethoxyechinochrome A typically involves the etherification of echinochrome AThe reaction conditions often require the use of methanol and an acid catalyst to facilitate the etherification process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxyechinochrome A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethoxyechinochrome A has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of naphthoquinones.
Industry: Its stability and unique chemical properties make it useful in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of trimethoxyechinochrome A involves its interaction with free radicals and metal ions. The compound can scavenge free radicals, although less effectively than echinochrome A. It also forms complexes with metal ions, which can influence its redox behavior. The presence of methoxy groups alters its reactivity compared to echinochrome A, reducing its mutagenic potential .
Comparaison Avec Des Composés Similaires
Echinochrome A: The parent compound, known for its strong antioxidant properties and biological activity.
Other Naphthoquinones: Compounds such as juglone and lawsone, which share the naphthoquinone structure but differ in functional groups.
Uniqueness: Trimethoxyechinochrome A is unique due to its specific substitution pattern, which imparts different chemical and biological properties compared to other naphthoquinones. Its reduced mutagenicity and altered redox behavior make it a valuable compound for specific applications where echinochrome A’s properties may be undesirable .
Propriétés
Numéro CAS |
15012-61-0 |
|---|---|
Formule moléculaire |
C15H16O7 |
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
6-ethyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O7/c1-5-6-9(16)7-8(10(17)13(6)20-2)12(19)15(22-4)14(21-3)11(7)18/h16-17H,5H2,1-4H3 |
Clé InChI |
FZGXNUYPQSJUAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)





